Pyrrolidine vs. Piperidine: Lipophilicity and Polarity
The target compound's LogP of 1.65 is 0.39 log units lower than the piperidine analog (LogP 2.04) and 0.25–0.66 log units lower than the methyl(propyl)amino variant (LogP 1.90–2.31), indicating measurably reduced lipophilicity that can improve aqueous solubility and reduce non-specific protein binding . TPSA is identical for the pyrrolidine and piperidine (29.26 Ų) but the pyrrolidine ring reduces conformational flexibility (fewer rotatable bonds) compared to acyclic amines, which can improve ligand efficiency and binding enthalpy .
| Evidence Dimension | Calculated LogP (partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.65 (ChemScene) |
| Comparator Or Baseline | Piperidine analog (CAS 1249071-65-5): LogP = 2.04; Methyl(propyl)amino analog (CAS 1250817-61-8): LogP = 1.90–2.31 |
| Quantified Difference | ΔLogP = −0.39 (vs piperidine); ΔLogP = −0.25 to −0.66 (vs methylpropyl analog) |
| Conditions | Computed values; vendor-reported using ChemAxon or equivalent algorithm |
Why This Matters
Lipophilicity is a primary determinant of clearance, solubility, and off-target promiscuity; the lower LogP of the pyrrolidine variant may offer a superior developability profile in early lead optimization.
